Cyclopenta-1,3-diene;iron

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

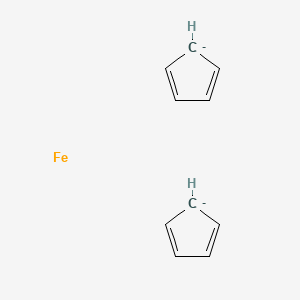

Cyclopenta-1,3-diene;iron, also known as ferrocene, is an organometallic compound with the formula Fe(C5H5)2. It consists of two cyclopenta-1,3-diene rings bound on opposite sides of a central iron atom. This compound is notable for its “sandwich” structure, where the iron atom is sandwiched between the two cyclopenta-1,3-diene rings. Ferrocene is a stable, orange crystalline solid that is soluble in organic solvents and has a melting point of 173-174°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ferrocene can be synthesized through several methods. One common method involves the reaction of cyclopenta-1,3-diene with iron(II) chloride in the presence of a reducing agent such as sodium. The reaction proceeds as follows:

2C5H6+FeCl2+2Na→Fe(C5H5)2+2NaCl+H2

In this reaction, cyclopenta-1,3-diene is deprotonated by sodium to form the cyclopentadienyl anion, which then reacts with iron(II) chloride to form ferrocene .

Industrial Production Methods

Industrial production of ferrocene typically involves the same basic reaction but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions such as temperature and pressure .

Analyse Chemischer Reaktionen

Types of Reactions

Ferrocene undergoes a variety of chemical reactions, including:

Oxidation: Ferrocene can be oxidized to form ferrocenium ion (Fe(C5H5)2+).

Reduction: The ferrocenium ion can be reduced back to ferrocene.

Substitution: The cyclopenta-1,3-diene rings can undergo electrophilic substitution reactions, such as Friedel-Crafts acylation and alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and silver nitrate (AgNO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

Oxidation: Ferrocenium ion (Fe(C5H5)2+).

Reduction: Ferrocene (Fe(C5H5)2).

Substitution: Various substituted ferrocenes, depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Ferrocene has a wide range of applications in scientific research:

Chemistry: Used as a standard in electrochemistry due to its well-defined redox potential.

Biology: Ferrocene derivatives are explored for their potential as anticancer agents and enzyme inhibitors.

Industry: Used as a catalyst in various chemical reactions, including polymerization and hydrogenation.

Wirkmechanismus

The mechanism by which ferrocene exerts its effects is primarily through its ability to undergo redox reactions. The iron center can switch between oxidation states, facilitating electron transfer processes. This property makes ferrocene a valuable compound in catalysis and electrochemistry. The cyclopenta-1,3-diene rings provide stability to the iron center, allowing it to participate in various chemical reactions without decomposing .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclopentadiene: A precursor to ferrocene, it is less stable and more reactive.

Dicyclopentadiene: A dimer of cyclopentadiene, used in the production of resins and other polymers.

Benzene: Similar in structure to the cyclopenta-1,3-diene rings but lacks the central metal atom.

Uniqueness

Ferrocene’s unique “sandwich” structure and stability under various conditions make it distinct from other similar compounds. Its ability to undergo reversible redox reactions and participate in a wide range of chemical transformations highlights its versatility and importance in both research and industrial applications .

Eigenschaften

CAS-Nummer |

7237-51-6 |

|---|---|

Molekularformel |

C10H10Fe-2 |

Molekulargewicht |

186.03 g/mol |

IUPAC-Name |

cyclopenta-1,3-diene;iron |

InChI |

InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1; |

InChI-Schlüssel |

UEWKINKPISJKRD-UHFFFAOYSA-N |

Kanonische SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe] |

Siedepunkt |

480 °F at 760 mmHg (NTP, 1992) 249 °C 480 °F |

Color/Form |

Orange, crystalline solid Orange needles from methanol or ethanol |

melting_point |

343 to 345 °F (sublimes) (NTP, 1992) 173-174 °C 173 °C 343 °F |

Physikalische Beschreibung |

Ferrocene appears as orange crystalline solid or orange-yellow powder. Sublimes above 212 °F. Camphor odor. (NTP, 1992) Orange, crystalline solid with a camphor-like odor; [NIOSH] ORANGE CRYSTALS WITH CHARACTERISTIC ODOUR. Orange, crystalline solid or orange-yellow powder with a camphor-like odor. Orange, crystalline solid with a camphor-like odor. |

Löslichkeit |

less than 0.1 mg/mL at 70 °F (NTP, 1992) Slightly sol in petroleum ether Dissolves in dilute nitric and concentrated sulfuric acids; sol in alcohol, ether; practically insoluble in ... 10% sodium hydroxide, and concentrated boiling hydrochloric acid. Solubility at 25 °C: 19 g/100 g benzene; 10 g/100 g catalytically cracked gasoline; 9 g/100 g straight run gasoline; 6 g/100 g jet fuel (jp-4); and 5 g/100 g diesel fuel. 20 mg/mL in 2-methoxyethanol; 7 mg/ml in ethanol <0.1 mg/mL in water Solubility in water: none Insoluble |

Dampfdruck |

0.0066 kPa at 40 °C; 0.34 kPa at 100 °C Vapor pressure, Pa at 40 °C: 4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.